
Poziotinib
Vue d'ensemble
Description
Poziotinib est un médicament en développement par Hanmi Pharmaceutical, Luye Pharma et Spectrum Pharmaceuticals pour le traitement de divers cancers. Il est construit sur un échafaudage d’anilino-quinazoline et inhibe les récepteurs du facteur de croissance épidermique, y compris le récepteur du facteur de croissance épidermique, HER2/neu et HER4 . Ce composé est particulièrement remarquable pour son potentiel dans le traitement des cancers présentant des mutations spécifiques dans ces récepteurs.
Applications De Recherche Scientifique
Non-Small Cell Lung Cancer (NSCLC)
EGFR Exon 20 Mutations
A pivotal study demonstrated that poziotinib is a potent inhibitor of EGFR exon 20 mutations in metastatic NSCLC. In a phase II trial involving 11 patients, the objective response rate (ORR) was reported at 64% , indicating significant clinical activity against these mutations .
HER2 Exon 20 Mutations
In another phase II study focused on patients with HER2 exon 20 mutant NSCLC, this compound showed an ORR of 27% and a disease control rate (DCR) of 73% . The median progression-free survival (PFS) was approximately 5 months , with a median overall survival (OS) of 15 months . These results highlight its potential as a treatment option where no approved therapies currently exist.
Combination Therapy
Research is ongoing to explore the efficacy of this compound in combination with other therapeutic agents. For instance, its use alongside immunotherapies or other targeted agents may enhance treatment outcomes in patients with complex mutation profiles .
Safety Profile
The safety profile of this compound has been generally manageable, with common adverse effects including skin rash and diarrhea. Serious adverse events were reported but were consistent with those seen in other TKI treatments . Continuous monitoring and reporting are essential to establish long-term safety data as more patients are treated.
Comparative Efficacy
In comparative studies against existing EGFR TKIs like erlotinib and osimertinib, this compound has shown superior activity against exon 20 mutations, which are often resistant to these therapies. This positions this compound as a critical option for patients who have exhausted other treatment avenues .
Case Studies
Several case studies have documented individual patient responses to this compound:
- Case Study 1: A patient with advanced NSCLC harboring an EGFR exon 20 insertion experienced a significant tumor reduction after initiating treatment with this compound, leading to an extended PFS beyond initial expectations.
- Case Study 2: Another patient with HER2 exon 20 mutation exhibited partial response after three months on this compound, contributing to a growing body of evidence supporting its use in this population.
Summary Table of Clinical Findings
Study | Mutation Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median PFS | Median OS |
---|---|---|---|---|---|
Phase II Trial (EGFR Exon 20) | EGFR Exon 20 | 64% | Not specified | Not specified | Not specified |
Phase II Trial (HER2 Exon 20) | HER2 Exon 20 | 27% | 73% | 5 months | 15 months |
Mécanisme D'action
Poziotinib exerce ses effets en inhibant de manière irréversible les récepteurs du facteur de croissance épidermique, HER2/neu et HER4 . Il se lie de manière covalente à ces récepteurs, bloquant leurs voies de signalisation et inhibant ainsi la croissance et la prolifération des cellules cancéreuses. Ce mécanisme le rend particulièrement efficace contre les cancers présentant des mutations spécifiques dans ces récepteurs .
Composés similaires :
Erlotinib : Un autre inhibiteur du récepteur du facteur de croissance épidermique utilisé dans le traitement du cancer.
Neratinib : Un inhibiteur de la tyrosine kinase pan-HER utilisé pour le traitement du cancer du sein positif au HER2.
Afatinib : Un inhibiteur irréversible du récepteur du facteur de croissance épidermique et du HER2 utilisé dans le cancer du poumon non à petites cellules.
Comparaison : This compound est unique en sa capacité à inhiber plusieurs récepteurs du facteur de croissance épidermique, y compris HER2/neu et HER4, et son mécanisme de liaison irréversible . Cela le rend particulièrement efficace contre les cancers présentant des mutations spécifiques qui peuvent ne pas répondre à d’autres inhibiteurs comme l’erlotinib ou le neratinib .
Analyse Biochimique
Biochemical Properties
Poziotinib functions as an irreversible inhibitor of the epidermal growth factor receptor family. It interacts with the epidermal growth factor receptor, HER2, and HER4 by binding covalently to the kinase domain of these receptors. This binding inhibits the autophosphorylation of the receptors, thereby blocking downstream signaling pathways that promote cell proliferation and survival . The interaction between this compound and these receptors is characterized by its high affinity and specificity, making it a potent inhibitor of receptor tyrosine kinases.
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It inhibits cell proliferation by blocking the signaling pathways mediated by the epidermal growth factor receptor family. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased metastatic potential . This compound also affects cell signaling pathways, including the PI3K/AKT and MAPK pathways, which are crucial for cell survival and proliferation. Additionally, this compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating genes associated with apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the kinase domain of the epidermal growth factor receptor family. This binding is irreversible and covalent, leading to the inhibition of receptor autophosphorylation . By blocking the activation of these receptors, this compound prevents the downstream signaling cascades that promote cell proliferation and survival. The inhibition of these pathways results in the induction of apoptosis and the suppression of tumor growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under physiological conditions, and its inhibitory effects on the epidermal growth factor receptor family are sustained over extended periods . Long-term studies have shown that this compound can maintain its efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . The therapeutic window of this compound is narrow, and careful dose optimization is required to maximize its efficacy while minimizing its toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The major metabolites of this compound are HM781-36-M1 and HM781-36-M2, which retain some inhibitory activity against the epidermal growth factor receptor family . The metabolism of this compound can be influenced by various factors, including genetic polymorphisms in cytochrome P450 enzymes and co-administration of other drugs that affect cytochrome P450 activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is known to interact with various transporters, including P-glycoprotein, which can affect its cellular uptake and distribution . This compound accumulates in tissues with high expression of the epidermal growth factor receptor family, such as tumors, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the plasma membrane, where it interacts with the epidermal growth factor receptor family . This compound does not require specific targeting signals or post-translational modifications for its localization. Its activity is dependent on its ability to bind to the kinase domain of the receptors and inhibit their autophosphorylation .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Poziotinib est synthétisé en six étapes à partir de l’acétate de 7-méthoxy-4-oxo-3,4-dihydroquinazolinyle. Le processus de synthèse implique des réactions de chloration, d’ammonification, d’hydrolyse, de condensation, d’élimination de Boc et d’amidation . Les conditions de réaction sont modérées et le rendement global est d’environ 37,2 %.
Méthodes de production industrielle : La production industrielle de this compound suit la même voie de synthèse, le matériau de départ étant facilement disponible et les étapes de réaction optimisées pour un rendement et une efficacité plus élevés .
Analyse Des Réactions Chimiques
Types de réactions : Poziotinib subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Cette réaction implique le remplacement d’un atome ou d’un groupe d’atomes par un autre.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les réactifs courants comprennent l’hydrure de lithium et d’aluminium et le borohydrure de sodium.
Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés de la quinazoline, tandis que la réduction peut produire des dérivés d’amine.
4. Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Chimie : Utilisé comme composé modèle pour l’étude des dérivés de la quinazoline.
Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire.
Médecine : Principalement étudié pour son potentiel dans le traitement des cancers présentant des mutations dans les récepteurs du facteur de croissance épidermique, HER2/neu et HER4
Industrie : Applications potentielles dans le développement de nouveaux médicaments anticancéreux.
Comparaison Avec Des Composés Similaires
Erlotinib: Another epidermal growth factor receptor inhibitor used in cancer treatment.
Neratinib: A pan-HER tyrosine kinase inhibitor used for treating HER2-positive breast cancer.
Afatinib: An irreversible epidermal growth factor receptor and HER2 inhibitor used in non-small cell lung cancer.
Comparison: Poziotinib is unique in its ability to inhibit multiple epidermal growth factor receptors, including HER2/neu and HER4, and its irreversible binding mechanism . This makes it particularly effective against cancers with specific mutations that may not respond to other inhibitors like erlotinib or neratinib .
Activité Biologique
Poziotinib is an oral, irreversible tyrosine kinase inhibitor (TKI) primarily targeting the epidermal growth factor receptor (EGFR) and HER2, particularly effective against exon 20 insertion mutations in non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and associated clinical findings.
This compound selectively inhibits mutant forms of EGFR and HER2, which are implicated in various cancers, particularly NSCLC. It binds to the ATP-binding site of these receptors, preventing their activation and subsequent downstream signaling pathways that promote tumor growth and survival. This mechanism is particularly relevant for tumors harboring exon 20 insertions, which typically exhibit resistance to first-generation EGFR TKIs like erlotinib and gefitinib.
Phase II Studies
- Study Overview : The ZENITH20 trial evaluated the efficacy of this compound in patients with advanced or metastatic NSCLC harboring EGFR or HER2 exon 20 insertion mutations. This multicenter, open-label study included several cohorts based on prior treatment status and specific mutations.
-
Results :
- Objective Response Rate (ORR) : In cohort 1 (EGFR exon 20), the ORR was reported at 32% , with a median progression-free survival (PFS) of 5.5 months .
- HER2 Exon 20 Mutations : In patients with HER2 exon 20 insertions, the ORR was also significant, indicating a robust antitumor activity across both mutation types .
- Adverse Events : Common treatment-related adverse events included rash (48.9%), diarrhea (25.6%), and stomatitis (24.4%). Notably, 76.7% of patients required dose reductions due to these events, highlighting the need for careful management during treatment .
Preclinical Studies
Preclinical investigations have demonstrated that this compound exhibits potent anti-tumor activity in cell lines and animal models:
- Cell Proliferation Assays : Studies using A549 lung cancer cells showed that this compound significantly reduced cell proliferation when administered alone or in combination with other agents like olmutinib. The combination therapy demonstrated enhanced efficacy through synergistic effects on apoptotic pathways .
- Molecular Docking Studies : These analyses suggested that this compound's binding affinity for mutant EGFR variants is significantly higher than for the wild-type receptor, supporting its selective targeting capability .
Case Studies
Several case studies provide insights into the clinical application of this compound:
- Case Study 1 : A patient with advanced NSCLC harboring an EGFR exon 20 insertion achieved a partial response after six weeks of treatment with this compound, demonstrating significant tumor shrinkage on imaging studies.
- Case Study 2 : Another patient with HER2 exon 20 mutation exhibited prolonged stable disease for over six months while on this compound therapy, underscoring its potential as a viable treatment option for this subgroup .
Summary of Findings
Study Type | Mutation Type | Objective Response Rate | Median PFS | Common Adverse Events |
---|---|---|---|---|
Phase II Study | EGFR Exon 20 | 32% | 5.5 months | Rash (48.9%), Diarrhea (25.6%) |
Phase II Study | HER2 Exon 20 | Significant | Not specified | Stomatitis (24.4%) |
Preclinical Model | A549 Cell Line | Significant Reduction | Not applicable | N/A |
Propriétés
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWVDIFUFFKJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148853 | |
Record name | Poziotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092364-38-9 | |
Record name | Poziotinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poziotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poziotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12114 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Poziotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POZIOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.